molecular formula C7H16ClNO B3339854 (2-Methyl-2-piperidinyl)methanol hydrochloride CAS No. 1290049-87-4

(2-Methyl-2-piperidinyl)methanol hydrochloride

Cat. No.: B3339854
CAS No.: 1290049-87-4
M. Wt: 165.66
InChI Key: PUMLATVCWABJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Piperidine-Based Methanol (B129727) Scaffolds in Chemical Synthesis

Piperidine-containing compounds are among the most significant synthetic fragments for the design of new molecules, particularly in the pharmaceutical industry. nih.gov The piperidine (B6355638) ring is a common feature in many biologically active molecules and approved drugs, often referred to as a "privileged structure" due to its frequent appearance in successful therapeutic agents. ijnrd.orgdigitellinc.com The inclusion of a methanol group creates a piperidine-methanol scaffold, which introduces a hydroxyl functional group. This hydroxyl group can serve as a key synthetic handle for further molecular modifications, allowing for the construction of more complex architectures through reactions such as esterification, etherification, or oxidation. guidechem.com These scaffolds are integral in building diverse chemical libraries for screening and identifying novel drug candidates. nbinno.com The specific substitution pattern on the piperidine ring, such as in (2-Methyl-2-piperidinyl)methanol, influences the three-dimensional shape, polarity, and binding characteristics of the resulting molecules. whiterose.ac.uknih.gov

Historical Development and Significance of Methylated Piperidine Derivatives

The study of piperidine and its derivatives has a long history, originating from the isolation of piperidine from pepper. Over the decades, extensive research has focused on modifying the basic piperidine structure to alter its chemical and biological properties. journalagent.com The introduction of methyl groups has been a particularly fruitful strategy. Methylation can significantly impact a molecule's properties, including its basicity, reactivity, and lipophilicity, which in turn can affect its interaction with biological targets. fiveable.me

Historically, the synthesis of methylated piperidines has been a key objective in analgesic research, stemming from the molecular dissection of morphine, which contains a substituted piperidine core. journalagent.com This led to the development of synthetic opioids like meperidine. The strategic placement of methyl groups on the piperidine ring has been shown to be a critical factor in determining the biological activity of various compounds. journalagent.com Synthetic methods, such as the hydrogenation of substituted pyridines, have been refined over the years to allow for precise control over the stereochemistry of these methyl groups, leading to the creation of specific isomers. whiterose.ac.uknih.gov

Structural Elucidation Challenges and Opportunities for (2-Methyl-2-piperidinyl)methanol Hydrochloride

The structural analysis of polysubstituted piperidines like this compound presents distinct challenges. The piperidine ring is not planar and typically exists in a chair conformation. The presence of substituents at the 2-position, a methyl group and a methanol group, creates a chiral center, meaning the compound can exist as different stereoisomers (enantiomers).

Determining the absolute configuration of this stereocenter and the preferred conformation of the ring system is a non-trivial task. Key challenges include:

Stereocontrol in Synthesis : Achieving a specific stereoisomer requires highly selective synthetic methods, as different isomers can have vastly different properties. digitellinc.com

Conformational Analysis : The substituents can exist in either an axial or equatorial position, and the ring can undergo inversion. The energetic preference for one conformation over another is influenced by steric interactions between the substituents.

Spectroscopic Characterization : While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for structural elucidation, overlapping signals and complex coupling patterns in substituted piperidines can make definitive assignments difficult.

These challenges also present opportunities for modern analytical and computational chemistry. Advanced 2D NMR techniques, X-ray crystallography, and computational modeling can be employed to provide a detailed understanding of the three-dimensional structure and conformational dynamics of such molecules.

PropertyValueReference
Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
IUPAC Name (2-methylpiperidin-2-yl)methanol;hydrochloride
Synonyms 2-Methyl-2-piperidinemethanol hydrochloride

Overview of Research Trajectories for Novel Piperidine Methanol Architectures

Contemporary research into piperidine methanol architectures is driven by the continual need for novel molecules in various fields, especially medicinal chemistry. nih.gov The development of fast and cost-effective methods for synthesizing substituted piperidines is a primary goal for modern organic chemistry. nih.gov

Current research trajectories can be summarized as follows:

Development of Novel Synthetic Methodologies : Chemists are focused on creating new, efficient, and stereoselective methods to synthesize complex piperidine derivatives. This includes catalytic hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and the use of flow electrochemistry. nih.govnih.govprepchem.com

Fragment-Based Drug Discovery (FBDD) : Piperidine scaffolds are used as 3D fragments to build libraries of compounds for screening against biological targets. The goal is to identify small fragments that can be elaborated into potent and selective drug candidates. whiterose.ac.uknih.gov

Exploration of Chemical Space : Researchers are systematically synthesizing and analyzing various isomers of substituted piperidines to map out their three-dimensional shapes and properties. This exploration helps in understanding how structural variations impact molecular function. whiterose.ac.uknih.gov

Application in Target-Oriented Synthesis : Piperidine methanol derivatives serve as crucial intermediates in the synthesis of specific, complex target molecules with potential therapeutic applications, such as inhibitors for specific enzymes or ligands for receptors. nih.gov

The synthesis of diverse and complex piperidine-based structures remains a vibrant and important area of chemical research, promising new discoveries and applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylpiperidin-2-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(6-9)4-2-3-5-8-7;/h8-9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMLATVCWABJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methyl 2 Piperidinyl Methanol Hydrochloride

Stereoselective Synthesis of (2-Methyl-2-piperidinyl)methanol Hydrochloride and its Diastereomers

The creation of the chiral quaternary center at the C2 position of the piperidine (B6355638) ring is a key synthetic hurdle. Stereoselective strategies are essential to produce enantiomerically pure forms of the target compound.

Enantioselective Catalytic Approaches to the Piperidine Core

Catalytic asymmetric synthesis provides an efficient route to chiral piperidines by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. A prominent strategy involves the asymmetric hydrogenation of substituted pyridinium (B92312) salts. For instance, iridium-based catalysts featuring chiral ligands like MeO-BoQPhos have been successfully employed for the enantioselective hydrogenation of 2-alkyl-pyridinium salts. This method yields enantioenriched piperidines with high levels of stereocontrol. nih.gov While direct application to a 2-methyl-2-hydroxymethyl precursor is complex, the hydrogenation of a related 2-methylpyridinium salt has been shown to produce 2-methylpiperidine (B94953) with a significant improvement in enantiomeric ratio (82:18 er) compared to previous methods. nih.gov

Another powerful technique is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. snnu.edu.cn This process can introduce substituents at the 3-position with excellent enantioselectivity, demonstrating the potential of catalytic methods to construct complex piperidine cores. nih.gov These catalytic systems are crucial for accessing specific enantiomers, which can be elaborated into the final target molecule.

Table 1: Comparison of Enantioselective Catalytic Methods for Piperidine Synthesis
Catalytic SystemSubstrate TypeProduct TypeReported Enantiomeric Ratio (er) / Excess (ee)Reference
Ir-MeO-BoQPhos2-Alkyl-N-benzylpyridinium SaltChiral 2-AlkylpiperidineUp to 93:7 er nih.gov
[Rh(cod)(OH)]₂ / (S)-SegphosPhenyl carbamate-protected dihydropyridine3-Substituted TetrahydropyridineUp to 96% ee snnu.edu.cn
Copper CatalystAcyclic AmineEnantioenriched δ-amino nitrile (Piperidine precursor)Not specified nih.gov

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are stoichiometric, enantiopure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. This strategy has been successfully applied to the synthesis of piperidine alkaloids. researchgate.net

One approach involves using derivatized amino sugars, such as 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine, as chiral auxiliaries. These auxiliaries can be condensed with aldehydes to form N-functionalized aldimines, which then undergo nucleophilic additions with high diastereofacial differentiation. researchgate.net For the synthesis of a 2,2-disubstituted piperidine, a related strategy could involve the cyclization of an intermediate tethered to a chiral auxiliary, where the steric and electronic properties of the auxiliary control the formation of the quaternary stereocenter. For example, chiral non-racemic bicyclic lactams, formed from the cyclocondensation of an achiral δ-oxo acid with an enantiopure amino alcohol like (R)-phenylglycinol, can serve as versatile intermediates for the enantioselective synthesis of 2-substituted piperidines. rsc.org

Table 2: Examples of Chiral Auxiliaries in Piperidine Synthesis
Chiral AuxiliaryKey ReactionStereochemical OutcomeReference
O-derivatized amino sugars (e.g., arabinopyranosylamine)Domino Mannich–Michael reactionHigh diastereoselectivity in dehydropiperidinone formation researchgate.net
(R)-phenylglycinolCyclodehydration with aryl-δ-oxoacidsForms chiral non-racemic bicyclic lactams for enantiodivergent synthesis rsc.org

Diastereoselective Routes to the 2-Methyl-2-piperidinyl System

Diastereoselective synthesis relies on an existing stereocenter within the molecule to influence the creation of a new stereocenter. For the 2-methyl-2-piperidinyl system, this can be achieved by introducing the methyl and hydroxymethyl groups sequentially under conditions that favor the formation of one diastereomer over others.

A powerful strategy for controlling stereochemistry in piperidine rings involves leveraging the conformational bias imposed by an N-acyl group. acs.orgacs.org The resonance between the nitrogen lone pair and the acyl carbonyl creates a planar structure, leading to pseudo-allylic strain (A¹,³ strain) with a substituent at the C2 position. acs.orgacs.org This strain forces the C2-substituent into a pseudo-axial orientation, which can then direct the approach of an incoming electrophile or nucleophile to the opposite face of the ring, thereby establishing a second substituent with a defined stereochemical relationship. By controlling the order of reactions, it is possible to access different diastereomers. acs.org For instance, a 2-methyl-piperidone intermediate could be subjected to a diastereoselective addition of a hydroxymethyl equivalent, with the existing methyl group and N-acyl group directing the stereochemical outcome.

Table 3: Principles of Diastereoselective Piperidine Synthesis
MethodKey IntermediateControlling FactorOutcomeReference
Conjugate ReductionVinylogous ImideThermodynamic controlDiastereoselective formation of 2,4-disubstituted piperidones acs.org
Base-mediated Epimerizationcis-2,4-disubstituted N-Boc piperidineA¹,³-strain minimizationConversion to thermodynamically favored trans-diastereoisomer rsc.org
Boronyl Radical-Catalyzed Cycloaddition3-aroyl azetidines and alkenesRadical (4+2) cycloadditionHigh yield and diastereoselectivity for polysubstituted piperidines nih.gov

Expedited Synthesis of this compound

Modern synthetic chemistry increasingly relies on technologies that accelerate reaction rates, improve efficiency, and enhance safety. Flow chemistry and microwave-assisted synthesis are two such technologies that can expedite the preparation of the target hydrochloride salt.

Flow Chemistry Applications in Hydrochloride Salt Formation

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers significant advantages for salt formation, including superior control over reaction parameters, enhanced heat and mass transfer, and improved safety by minimizing the volume of reactive material at any given time.

The formation of an amine hydrochloride salt is a simple acid-base reaction. youtube.com In a flow process, a solution of the free amine, (2-Methyl-2-piperidinyl)methanol, in a suitable solvent (e.g., ethanol, dioxane) can be continuously mixed with a stream of hydrochloric acid solution at a T-junction. researchgate.net The precise stoichiometric control afforded by syringe pumps ensures complete conversion without the need for a large excess of acid. The resulting product stream can then flow through a residence coil, where precipitation of the hydrochloride salt can occur under controlled temperature conditions, followed by in-line filtration or collection. This approach is highly scalable and can be integrated with upstream and downstream processes, such as the final reduction or purification of the amine, to create a fully continuous manufacturing process. acs.org

Table 4: Comparison of Batch vs. Flow Chemistry for Hydrochloride Salt Formation
ParameterBatch ProcessingFlow Chemistry
MixingDependent on stirring speed and vessel geometry; potential for local concentration gradients.Rapid and efficient mixing, often diffusion-based in microreactors, ensuring homogeneity.
Heat TransferLimited by surface-area-to-volume ratio; can lead to hotspots.Excellent heat transfer due to high surface-area-to-volume ratio; precise temperature control.
SafetyLarger quantities of reagents handled at once.Small reaction volumes (hold-up) enhance safety.
ScalabilityRequires larger vessels; "scaling up" can be non-linear.Achieved by running the system for longer ("scaling out") or using larger reactors.

Microwave-Assisted Synthetic Enhancements for Piperidine Cyclization

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. This technique can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner product profiles compared to conventional heating methods. mdpi.commdpi.com

Table 5: Conventional vs. Microwave-Assisted Piperidine Synthesis
Reaction TypeConventional HeatingMicrowave IrradiationReference
Multi-component synthesis of substituted piperidinesSeveral hoursMinutes mdpi.com
Synthesis of quinoline (B57606) thiosemicarbazones with piperidine moietyLonger reaction timesExcellent yields, shorter times nih.gov
Synthesis of acetamide (B32628) derivatives with piperidine2–3 hoursA few minutes mdpi.com

Table of Mentioned Compounds

Table 6: List of Chemical Compounds
Compound NameRole/Mention
This compoundTarget compound of the article
(2-Methyl-2-piperidinyl)methanolFree amine base of the target compound
MeO-BoQPhosChiral ligand for iridium-catalyzed hydrogenation
2-methylpiperidineProduct of asymmetric hydrogenation example
(S)-SegphosChiral ligand for rhodium-catalyzed carbometalation
2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamineExample of a chiral auxiliary derived from an amino sugar
(R)-phenylglycinolChiral amino alcohol used as a chiral auxiliary
Hydrochloric acidReagent for hydrochloride salt formation
EthanolSolvent for salt formation
DioxaneSolvent for salt formation

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the elimination of hazardous solvents and maximizing the incorporation of reactant atoms into the final product.

Solvent-Free Reaction Conditions for Piperidine Derivatization

Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste. Modern approaches to the synthesis of piperidine derivatives are exploring solvent-free or solid-state reactions to mitigate these issues.

Solvent-free reactions, conducted by grinding solid reactants together, sometimes with a catalytic agent, can lead to high-yield syntheses of heterocyclic compounds. This technique, known as mechanochemistry, eliminates the need for solvents, thereby reducing waste and simplifying product purification. While specific examples for the direct synthesis of (2-Methyl-2-piperidinyl)methanol under solvent-free conditions are still emerging in the literature, the principles of mechanochemistry and solid-liquid phase transfer catalysis present promising avenues. For instance, the alkylation and functionalization of piperidine rings have been successfully achieved under solvent-free conditions, suggesting the feasibility of adapting these methods for the target molecule.

Another approach involves the use of solid-supported reagents, where one of the reactants is immobilized on a solid phase, and the reaction proceeds in the absence of a bulk solvent. This methodology not only simplifies the work-up process but also can enhance reaction rates and selectivity.

Table 1: Comparison of Reaction Conditions for Piperidine Derivatization

Reaction TypeSolventTemperatureWaste Generation
Traditional Synthesis Organic (e.g., Toluene, THF)Often elevatedHigh
Mechanochemistry NoneRoom TemperatureLow
Solid-Supported Synthesis Minimal or NoneVariableLow

Atom Economy Considerations in Methanol (B129727) Group Introduction

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. chemicalbook.comchemrxiv.org

The introduction of the hydroxymethyl group (-CH₂OH) at the 2-position of the 2-methylpiperidine ring is a critical step in the synthesis of (2-Methyl-2-piperidinyl)methanol. Several methods can be employed for this transformation, each with a different atom economy.

A traditional approach might involve a Grignard reaction, where a suitable organometallic reagent reacts with formaldehyde (B43269). While effective, Grignard reactions often have a lower atom economy due to the formation of stoichiometric amounts of magnesium salts as byproducts.

More advanced and atom-economical methods focus on the direct catalytic hydroxymethylation of the piperidine precursor. The asymmetric cross-aldol reaction with formaldehyde or its surrogates represents a highly efficient method for carbon-carbon bond formation with excellent atom economy. nih.govacs.org This approach, often catalyzed by organocatalysts, can directly install the hydroxymethyl group.

Radical hydroxymethylation using formaldehyde as a C1 synthon is another promising strategy. nih.gov Formaldehyde is an atom-economic and abundant C1 source. nih.gov Catalytic methods that can directly couple an alkyl radical with formaldehyde offer a pathway to the desired product with minimal waste. nih.gov

Table 2: Atom Economy of Different Hydroxymethylation Methods

MethodReactantsDesired ProductByproductsAtom Economy (%)
Grignard Reaction 2-Methylpiperidine derivative, Formaldehyde, Grignard Reagent (e.g., CH₃MgBr), Acid(2-Methyl-2-piperidinyl)methanolMagnesium salts, Halide saltsPotentially < 50%
Catalytic Hydroxymethylation 2-Methylpiperidine, Formaldehyde(2-Methyl-2-piperidinyl)methanolMinimal (ideally only water if formaldehyde is used directly)Approaching 100%

By prioritizing solvent-free conditions and reactions with high atom economy, the synthesis of this compound can be made significantly more sustainable, aligning with the forward-looking goals of green chemistry in the pharmaceutical industry.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2 Piperidinyl Methanol Hydrochloride

Exploration of the Piperidine (B6355638) Nitrogen's Nucleophilicity and Basicity

The nitrogen atom in the piperidine ring is a secondary amine, characterized by its lone pair of electrons which imparts both nucleophilic and basic properties. However, in the hydrochloride salt form, this nitrogen is protonated, forming a piperidinium (B107235) cation. This protonation significantly reduces the nucleophilicity of the nitrogen, and it must typically be deprotonated to its free base form using a suitable non-nucleophilic base before it can participate in reactions requiring a nucleophilic amine. The presence of a methyl group at the C2 position, adjacent to the nitrogen, introduces steric hindrance that can modulate its reactivity compared to unsubstituted piperidine.

Acylation and Alkylation Reactions of the Amine Moiety

N-Acylation: The free base of (2-Methyl-2-piperidinyl)methanol can undergo N-acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction forms an N-acylpiperidine (an amide). The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent. Due to the steric hindrance provided by the adjacent C2-methyl group, which is similar to that in 2,2,6,6-tetramethylpiperidine, harsh reaction conditions or specific reagents may be required for efficient acylation. rsc.org For instance, treatment of sterically hindered piperidines with highly reactive agents like carbonyl dichloride can sometimes lead to ring fission rather than simple acylation. rsc.org However, under controlled conditions with standard reagents like acetyl chloride, the expected N-acetyl derivative can be formed.

N-Alkylation: N-alkylation of the secondary amine can be achieved using various alkylating agents, such as alkyl halides. The reaction typically follows an S(_N)2 mechanism, where the nitrogen atom acts as the nucleophile. To avoid the formation of a quaternary ammonium (B1175870) salt through over-alkylation, the reaction is often performed by slowly adding the alkyl halide to an excess of the amine. researchgate.net Alternatively, the "borrowing hydrogen" methodology, which uses alcohols as alkylating agents in the presence of a metal catalyst, provides a more atom-economical route to N-alkylated products. cardiff.ac.uk A base such as potassium carbonate is often included to neutralize the hydrohalic acid byproduct formed when using alkyl halides, thereby preventing the formation of the unreactive piperidinium salt. researchgate.net

Table 1: Representative N-Alkylation and N-Acylation Reactions This table is interactive and can be sorted by clicking on the headers.

Reaction Type Reagent Solvent Base Typical Product
N-Alkylation Alkyl Bromide Acetonitrile KHCO₃ N-Alkyl-(2-methyl-2-piperidinyl)methanol
N-Alkylation Alcohol Toluene KOt-Bu N-Alkyl-(2-methyl-2-piperidinyl)methanol
N-Acylation Acetyl Chloride Dichloromethane (B109758) Pyridine (B92270) N-Acetyl-(2-methyl-2-piperidinyl)methanol
N-Acylation Acetic Anhydride (B1165640) Dichloromethane Triethylamine N-Acetyl-(2-methyl-2-piperidinyl)methanol

Protonation Equilibria and Salt Stability Dynamics

The basicity of the piperidine nitrogen is a key parameter governing its reactivity. The equilibrium between the protonated (piperidinium) and deprotonated (piperidine) forms is dictated by the pKa of the conjugate acid and the pH of the medium. The pKa value for the conjugate acid of 2-methylpiperidine (B94953) is approximately 11.25. nih.gov The presence of the hydroxymethyl group at the C2 position may slightly alter this value due to electronic effects, but it is expected to be in a similar range.

(2-Methyl-2-piperidinyl)methanol hydrochloride is a salt, and like other amine hydrochlorides, it is generally a stable, crystalline solid with a higher melting point and greater water solubility compared to its free base form. vulcanchem.com This stability is advantageous for storage and handling. The salt form protects the amine from oxidative degradation. To engage the nitrogen in nucleophilic reactions, the free base must be liberated, which is typically accomplished by treatment with an aqueous solution of a strong base, such as sodium hydroxide, followed by extraction into an organic solvent. googleapis.com

Table 2: Comparison of pKa Values for Piperidine Derivatives This table is interactive and can be sorted by clicking on the headers.

Compound pKa of Conjugate Acid Reference Compound
Piperidine 11.12 Yes
2-Methylpiperidine 11.25 Yes
N-Methylpiperidine 10.08 Yes
(2-Methyl-2-piperidinyl)methanol ~11 (Estimated) No

Reactivity Profiles of the Methanol (B129727) Hydroxyl Group

The primary alcohol moiety, -CH₂OH, attached to the C2 position of the piperidine ring, exhibits reactivity characteristic of primary alcohols, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation and Reduction Pathways of the Primary Alcohol

Oxidation: The primary alcohol group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org

To Aldehyde: Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are used to selectively oxidize the primary alcohol to an aldehyde, (2-Methyl-2-piperidinyl)formaldehyde, without further oxidation. libretexts.org These reactions are typically carried out in anhydrous solvents like dichloromethane to prevent the formation of the hydrate, which is susceptible to overoxidation.

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from Na₂Cr₂O₇ and H₂SO₄, also known as the Jones reagent), or TEMPO (2,2,6,6-tetramethyl-1-piperidyl-oxyl) with a co-oxidant like sodium hypochlorite, will oxidize the primary alcohol directly to a carboxylic acid, (2-Methylpiperidine)-2-carboxylic acid. libretexts.orgtandfonline.com During these reactions, the aldehyde is formed as an intermediate but is rapidly oxidized further. libretexts.org

Reduction: The primary alcohol group is already in a reduced state. Therefore, it does not typically undergo further reduction under standard chemical conditions. Reduction reactions in this context would apply to the corresponding aldehyde or carboxylic acid derivatives, which can be reduced back to the primary alcohol using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) for aldehydes or the more powerful lithium aluminum hydride (LiAlH₄) for carboxylic acids and their esters. libretexts.orglibretexts.org

Table 3: Oxidation Products of the Primary Alcohol Group This table is interactive and can be sorted by clicking on the headers.

Oxidizing Agent Solvent Product Product Class
PCC Dichloromethane (2-Methyl-2-piperidinyl)formaldehyde Aldehyde
DMP Dichloromethane (2-Methyl-2-piperidinyl)formaldehyde Aldehyde
KMnO₄, NaOH, H₂O Water/t-BuOH (2-Methylpiperidine)-2-carboxylic acid Carboxylic Acid
Na₂Cr₂O₇, H₂SO₄ Acetone (2-Methylpiperidine)-2-carboxylic acid Carboxylic Acid
TEMPO, NaOCl Water (2-Methylpiperidine)-2-carboxylic acid Carboxylic Acid

Esterification and Etherification Reactions of the Hydroxyl Functionality

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid). commonorganicchemistry.com This is a reversible equilibrium-driven process. A more efficient method for this specific substrate would involve reacting it with an acid chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine. The base neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion.

Etherification: Ethers can be synthesized via several routes, with the Williamson ether synthesis being a classic example. This method involves a two-step process: first, the alcohol is deprotonated by a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide ion. Second, this alkoxide is reacted with an alkyl halide in an S(_N)2 reaction to form the ether. The choice of base is critical to ensure complete deprotonation without interfering with the subsequent alkylation step.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group (-OH) is a poor leaving group for nucleophilic substitution reactions because its conjugate acid, water (pKa ≈ 15.7), is a relatively strong base. libretexts.org Therefore, direct displacement of the hydroxyl group by a nucleophile is generally not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. libretexts.orgnih.gov

A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. pearson.com The resulting tosylate or mesylate is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., CN⁻, Br⁻, N₃⁻) via an S(_N)2 mechanism. This two-step sequence allows for the effective replacement of the hydroxyl group with various other functional groups. libretexts.org

Alternatively, under strongly acidic conditions with hydrogen halides (HBr, HI), the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule, which is much more stable. The halide ion can then act as a nucleophile to displace the water molecule. libretexts.org

Intramolecular Cyclization and Rearrangement Pathways

This compound possesses two key functional groups—a secondary amine within the piperidine ring and a primary alcohol—positioned on the same quaternary carbon. This arrangement facilitates intramolecular reactions, leading to the formation of new cyclic structures. The reactivity is significantly influenced by the substitution pattern and the conformational dynamics of the piperidine ring.

A notable example of intramolecular cyclization analogous to what (2-Methyl-2-piperidinyl)methanol might undergo is the condensation reaction of the closely related 2-hydroxymethylpiperidine (2-HMP) with aldehydes. nih.govacs.org This reaction yields bicyclic oxazolidines, specifically hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines. nih.gov The proposed mechanism for this transformation does not proceed through an enamine intermediate but rather begins with the formation of a hemiaminal. nih.govacs.org This intermediate then progresses through a transient iminium ion, which subsequently undergoes intramolecular cyclization by the attack of the hydroxyl group to form the stable five-membered oxazolidine (B1195125) ring. nih.gov

This reaction pathway highlights a key potential intramolecular cyclization route for (2-Methyl-2-piperidinyl)methanol. In the presence of an electrophile like an aldehyde or ketone, the piperidine nitrogen would initiate the reaction, leading to an iminium ion intermediate. The pendant hydroxymethyl group would then act as an intramolecular nucleophile, attacking the iminium carbon to forge a new carbon-oxygen bond and create a bicyclic system. The presence of the methyl group at the C2 position would likely influence the stability and reactivity of the iminium intermediate and the stereochemical outcome of the cyclization.

The reactivity of the piperidine ring in this compound is intrinsically linked to its conformational preferences. The six-membered piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. nih.gov In the case of (2-Methyl-2-piperidinyl)methanol, the substituents at the C2 position—a methyl group and a hydroxymethyl group—can occupy either axial or equatorial positions.

The protonation of the piperidine nitrogen to form the hydrochloride salt has a profound effect on the conformational equilibrium. Studies on 4-substituted piperidinium salts have shown that protonation can stabilize the axial conformer, particularly when the substituent is polar. nih.gov This stabilization arises from electrostatic interactions between the positively charged nitrogen (–NH2+–) and the polar substituent. nih.gov For this compound, the hydroxymethyl group is polar, and its orientation relative to the protonated amine will be a critical factor.

The conformational preference directly impacts reactivity. For an intramolecular cyclization to occur, the reacting groups must be able to approach each other effectively. A conformation that places the hydroxymethyl group in a favorable orientation for attacking an activated intermediate (like an iminium ion) would accelerate the reaction. For instance, if the transition state for cyclization requires a specific spatial arrangement, only the conformer that can readily achieve this geometry will be reactive. Therefore, the equilibrium between different chair and potentially twist-boat conformations, as influenced by the hydrochloride salt formation and solvent interactions, will dictate the feasibility and rate of intramolecular processes. nih.govresearchgate.net The steric hindrance from the 2-methyl group will further influence the conformational landscape, potentially favoring conformations that minimize gauche interactions and other steric clashes, thereby pre-organizing the molecule for specific reaction pathways.

Transannular interactions are non-bonding interactions between atoms across a ring that are not directly bonded to each other. In piperidine chemistry, these interactions can significantly influence the ring's conformation and the stereochemical outcome of reactions. While more commonly discussed in medium-sized rings (8-11 atoms), the principles can apply to reactions involving piperidine derivatives where intermediates or transition states may adopt conformations that bring distant atoms into proximity. dntb.gov.ua

For this compound, a key potential transannular interaction could occur in reaction intermediates. For example, during a reaction at the nitrogen atom that proceeds through a transition state with significant charge development, an interaction between the nitrogen and the oxygen of the hydroxymethyl group could occur. This through-space interaction, often an n→σ* or n→p orbital overlap, could stabilize the transition state and influence the reaction's trajectory.

In the context of rearrangement pathways, transannular hydride or alkyl shifts are possibilities, although less common in simple piperidines. If a carbocation were generated at a position on the ring (e.g., C3 or C4), the nitrogen atom's lone pair could interact across the ring to stabilize the positive charge, potentially leading to the formation of a bridged bicyclic intermediate. Such intermediates are pivotal in directing the stereoselectivity of subsequent bond formations. The specific geometry of the piperidine chair conformation would control which transannular interactions are possible, thereby dictating the reaction's outcome. The development of synthetic methods for bicyclo[3.3.0]octenones via copper-catalyzed transannular ring-closing reactions showcases how such interactions can be harnessed to control complex molecular architecture. acs.org

Reaction Kinetics and Transition State Analysis of this compound Transformations

The study of reaction kinetics provides quantitative insight into the mechanisms of chemical transformations. For reactions involving this compound, the rates would be highly dependent on factors such as solvent, temperature, and the nature of the reactants.

Transition state analysis, often aided by computational chemistry, is essential for understanding reaction selectivity and energy barriers. e3s-conferences.org For the intramolecular cyclization of (2-Methyl-2-piperidinyl)methanol, density functional theory (DFT) calculations could model the transition states for different conformational pathways. whiterose.ac.uk Such calculations can determine the activation energy for the ring-closure step from either an axial or equatorial orientation of the hydroxymethyl group, revealing the most favorable reaction pathway. e3s-conferences.org

For example, transition state modeling for a TBAF-mediated cyclization to form a tetrahydropyran (B127337) ring (structurally related to piperidine) identified the key transition states and explained the observed stereoselectivity. e3s-conferences.org A similar analysis for this compound would involve modeling the chair-like transition states, considering the steric influence of the 2-methyl group and the electrostatic effects of the protonated amine. The calculated Gibbs free energy of activation (ΔG‡) would provide a theoretical basis for predicting reaction rates and understanding how structural modifications influence reactivity. ajgreenchem.com

Below is a hypothetical data table illustrating the kind of kinetic data that could be obtained from studying a transformation of this compound, such as its reaction with an aldehyde in different solvents.

Table 1: Hypothetical Second-Order Rate Constants (k₂) for the Reaction of this compound with a Standard Aldehyde at 298 K.
SolventDielectric Constant (ε)Rate Constant (k₂) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
Methanol32.71.2 x 10⁻³55.2
Ethanol24.62.5 x 10⁻³51.8
Acetonitrile37.50.8 x 10⁻³58.1
Tetrahydrofuran (THF)7.60.3 x 10⁻³62.5

Comprehensive Spectroscopic and Crystallographic Characterization of 2 Methyl 2 Piperidinyl Methanol Hydrochloride

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the structure and dynamics of molecules in solution and the solid state. For (2-methyl-2-piperidinyl)methanol hydrochloride, a suite of advanced NMR experiments is necessary to fully assign its complex spin system and understand its conformational properties.

While 1D ¹H and ¹³C NMR provide initial chemical shift information, 2D NMR techniques are indispensable for confirming the precise connectivity of atoms within the molecule. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound, strong correlations are expected between the geminal protons on the same piperidine (B6355638) ring carbons (e.g., H3a/H3b, H4a/H4b, H5a/H5b) and vicinal correlations between protons on adjacent carbons (e.g., H3 with H4, H4 with H5, H5 with H6). This confirms the integrity of the piperidine ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbons they are attached to (¹JCH). hmdb.cadiva-portal.org It allows for the unambiguous assignment of each carbon atom by linking it to its corresponding, and often more easily assigned, proton signal. For instance, the signal for the C2-methyl protons would correlate to the C2-methyl carbon, and the hydroxymethyl protons would correlate to the hydroxymethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (typically ²JCH and ³JCH), which are crucial for piecing together the molecular skeleton. youtube.com Key correlations would be observed from the C2-methyl protons to the quaternary C2 carbon and the C3 carbon of the piperidine ring. Similarly, the hydroxymethyl protons would show correlations to the C2 carbon, confirming the attachment of the methanol (B129727) group at the C2 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and Key 2D NMR Correlations for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HSQC CorrelationKey HMBC Correlations
2-~65-70-H7, H8, H3
3~1.6-1.8~24-28H3 / C3H4, H5
4~1.5-1.7~20-24H4 / C4H3, H5
5~1.6-1.8~24-28H5 / C5H4, H6
6~3.0-3.2~45-50H6 / C6H5
7 (CH₃)~1.2-1.4~20-25H7 / C7C2, C3
8 (CH₂OH)~3.5-3.7~60-65H8 / C8C2

Substituted piperidine rings are known to undergo conformational exchange, primarily through a chair-chair ring inversion process. optica.orgrsc.org Variable Temperature (VT) NMR is the ideal technique to study these dynamics. researchgate.net

At room temperature, this inversion may be rapid on the NMR timescale, leading to averaged signals for the axial and equatorial protons. acs.org By lowering the temperature, this process can be slowed. As the temperature decreases, distinct signals for the axial and equatorial protons on carbons 3, 4, 5, and 6 would broaden, coalesce at a specific temperature (Tc), and then sharpen into separate, well-defined signals at lower temperatures. acs.org The energy barrier (ΔG‡) for this ring inversion can be calculated from the coalescence temperature, providing quantitative data on the molecule's conformational stability. rsc.org The bulky 2-methyl and 2-methanol substituents are expected to have a strong preference for the equatorial position to minimize steric strain, making one chair conformer significantly more populated than the other.

Solid-State NMR (SSNMR) provides information about the structure and dynamics of molecules in their crystalline form, offering a bridge between solution-state NMR and X-ray crystallography. nih.gov For a hydrochloride salt, multinuclear SSNMR is particularly insightful.

¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning): This is the standard experiment for obtaining high-resolution carbon spectra in the solid state. The presence of multiple, distinct peaks for chemically equivalent carbons can indicate the presence of more than one molecule in the asymmetric unit of the crystal lattice (crystallographic inequivalence). nih.gov

³⁵Cl SSNMR: As a hydrochloride salt, ³⁵Cl SSNMR is a powerful probe of the local environment around the chloride ion. rsc.orgacs.org The quadrupolar coupling constant (CQ) and chemical shift anisotropy (CSA) are highly sensitive to the nature of hydrogen bonding between the chloride ion and the protonated piperidinium (B107235) nitrogen (N⁺-H···Cl⁻), as well as any interactions with the hydroxyl proton. rsc.orgacs.org This technique can be used to fingerprint the solid form and distinguish between different polymorphs or hydrates. acs.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact elemental composition of a molecule and for elucidating its structure through controlled fragmentation experiments. nih.govnih.gov

For this compound, electrospray ionization (ESI) in positive ion mode would generate the protonated molecular ion [M+H]⁺. HRMS would measure the mass of this ion with high precision (typically < 5 ppm error), allowing for the unambiguous determination of its molecular formula (C₇H₁₆NO⁺).

The presence of one chlorine atom in the salt form provides a distinct isotopic signature. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. While the chloride anion itself is not typically observed in positive ion mode ESI, its presence in the sample can be confirmed if adduct ions are formed. The primary ion's isotopic pattern would be governed by the natural abundance of ¹³C.

The fragmentation of cyclic amines is often characterized by ring cleavage. whitman.edu A primary fragmentation pathway for the [M+H]⁺ ion of (2-methyl-2-piperidinyl)methanol would likely involve an initial α-cleavage, which is the breaking of the C2-C3 bond. This can lead to a stable iminium ion, a common fragmentation pattern for piperidines. nih.gov Other expected fragmentations include the neutral loss of water (H₂O) from the methanol group or the loss of the entire hydroxymethyl radical (•CH₂OH). nih.govmdpi.com

Tandem Mass Spectrometry (MS/MS) provides definitive structural information by isolating a specific ion and inducing further fragmentation. nih.gov In an MS/MS experiment, the [M+H]⁺ ion of (2-methyl-2-piperidinyl)methanol would be mass-selected in the first stage of the mass spectrometer. This isolated ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions, which are analyzed in the second stage. rsc.org

This process allows for the systematic mapping of the fragmentation pathways. nih.govnih.gov For example, isolating the ion resulting from the loss of water and subjecting it to another round of fragmentation (MS³) could confirm the subsequent steps in the dissociation cascade. This detailed fragmentation "tree" serves as a structural fingerprint, confirming the connectivity established by NMR and differentiating it from potential isomers.

Table 2: Predicted Major Ions in HRMS and MS/MS Analysis of (2-Methyl-2-piperidinyl)methanol

m/z (Predicted)FormulaDescriptionAnalysis Type
130.1226C₇H₁₆NO⁺Protonated Molecular Ion [M+H]⁺HRMS
112.1121C₇H₁₄N⁺[M+H - H₂O]⁺, Loss of waterMS/MS
98.1015C₆H₁₂N⁺[M+H - CH₂O]⁺, Loss of formaldehyde (B43269)MS/MS
84.0808C₅H₁₀N⁺Fragment from ring cleavageMS/MS

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Intermolecular Interactions

Detailed experimental Infrared (IR) and Raman spectroscopic data for this compound are not available in the reviewed literature. Such data would be essential for identifying characteristic vibrational modes of its functional groups (O-H, N-H, C-H, C-O, and C-N stretches and bends) and for understanding the intermolecular forces, such as hydrogen bonding, that govern its solid-state structure.

Hydrogen Bonding Network Probing by IR Spectroscopy

Without access to the IR spectrum of this compound, a detailed analysis of its hydrogen bonding network is not possible. Typically, the position and shape of the O-H and N-H stretching bands in the high-frequency region of the IR spectrum would provide critical insights into the strength and nature of hydrogen bonds involving the hydroxyl group and the protonated piperidine ring.

Polymorphic Forms Differentiation Using Raman Spectroscopy

There is no information in the scientific literature regarding the existence of polymorphic forms of this compound. Raman spectroscopy is a powerful technique for distinguishing between polymorphs, as differences in the crystal lattice can lead to distinct shifts in the vibrational frequencies, particularly in the low-frequency (lattice vibration) region. chemicalbook.comalchempharmtech.comhit2lead.com However, without any reported polymorphs or corresponding Raman spectra, this analysis cannot be performed.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Determination

Single-Crystal X-ray Diffraction of this compound

No single-crystal X-ray diffraction data has been published for this compound. Such a study would be necessary to unambiguously determine its absolute stereochemistry at the C2 position, the conformation of the piperidine ring (e.g., chair or boat), and the precise geometry of the ionic interaction between the piperidinium cation and the chloride anion.

Co-crystal and Salt Form Structural Investigations

There are no published reports on the formation of co-crystals or alternative salt forms of (2-Methyl-2-piperidinyl)methanol. Structural investigations of such forms would provide valuable information on how intermolecular interactions can be modified, but this research has not been conducted or reported.

Computational Chemistry and Theoretical Modeling of 2 Methyl 2 Piperidinyl Methanol Hydrochloride

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (2-Methyl-2-piperidinyl)methanol hydrochloride, DFT calculations offer a detailed understanding of its geometry, vibrational modes, and electronic properties.

Optimization of Ground State Geometries and Vibrational Frequencies

The initial step in the computational analysis involves the optimization of the ground state geometry of the molecule. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For this compound, the piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The methyl and methanol (B129727) substituents at the C2 position can be either in an axial or equatorial orientation. DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, can predict the relative energies of these conformers. It is generally observed in 2-substituted piperidines that the equatorial conformer is more stable due to reduced steric hindrance. nih.gov

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provide a theoretical infrared (IR) spectrum. The calculated frequencies can be compared with experimental IR spectra to validate the computational model. Key vibrational modes for this compound would include N-H stretching, C-H stretching of the methyl and piperidine ring, O-H stretching of the methanol group, and various bending and torsional modes.

Table 1: Predicted Vibrational Frequencies for a 2-Methylpiperidine (B94953) Analog (Note: These are representative values for a similar structure, calculated using DFT. The actual values for this compound may vary.)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-HStretching~3400
C-H (Methyl)Asymmetric Stretching~2980
C-H (Methyl)Symmetric Stretching~2870
C-H (Ring)Stretching~2940
O-HStretching~3600
C-NStretching~1100
C-OStretching~1050

Frontier Molecular Orbital Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is likely to be localized on the nitrogen atom of the piperidine ring and the oxygen atom of the methanol group, due to the presence of lone pairs of electrons. The LUMO, on the other hand, would be distributed over the antibonding orbitals of the molecule. DFT calculations can provide visualizations of these orbitals and their energy levels. The HOMO-LUMO gap can be used to predict the molecule's susceptibility to electrophilic and nucleophilic attack. For piperidine derivatives, the HOMO-LUMO gap is influenced by the nature and position of substituents. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies (Note: These values are illustrative for a substituted piperidine.)

OrbitalEnergy (eV)
HOMO-6.5
LUMO1.2
HOMO-LUMO Gap 7.7

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

DFT calculations are also highly effective in predicting spectroscopic parameters. As mentioned, theoretical IR frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.net

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data for structure verification. For this compound, theoretical chemical shifts would be calculated for the protons and carbons of the piperidine ring, the methyl group, and the methanol side chain. The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra. researchgate.net

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for a 2-Methylpiperidine Structure (Note: Values are referenced to a standard and are for a representative structure.)

Carbon AtomPredicted Chemical Shift (ppm)
C2 (substituted)~60
C3~25
C4~26
C5~25
C6~48
Methyl C~22
Methanol C~65

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational landscape and the influence of the environment.

Solvent Effects on Piperidine Ring Conformation

The conformation of the piperidine ring is not static and can interconvert between different forms, such as the chair, boat, and twist-boat conformations. The presence of a solvent can significantly influence the equilibrium between these conformers. MD simulations can model this compound in a solvent box (e.g., water, methanol) to study these effects. researchgate.net

In an aqueous environment, the hydrochloride salt will be ionized, and the piperidinium (B107235) cation will interact with water molecules through hydrogen bonding. These interactions can stabilize certain conformations of the piperidine ring. For instance, the orientation of the methyl and methanol groups (axial vs. equatorial) might be influenced by the solvent. MD simulations can quantify the population of different conformers and the free energy barriers for their interconversion.

Quantitative Structure-Reactivity Relationship (QSRR) Studies on this compound Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies are a subset of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov These computational techniques aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their reactivity. researchgate.netresearchgate.net Such models are instrumental in predicting the reactivity of new, unsynthesized derivatives, thereby guiding synthetic efforts and accelerating the discovery of molecules with desired properties.

A hypothetical QSRR study on a series of this compound derivatives would involve the following steps:

Dataset Compilation : A series of derivatives of (2-Methyl-2-piperidinyl)methanol would be synthesized, and their reactivity in a specific reaction would be experimentally determined. This reactivity data would serve as the dependent variable in the QSRR model.

Molecular Descriptor Calculation : For each derivative, a wide range of molecular descriptors would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and topological properties. Examples of relevant descriptors for piperidine derivatives include:

Electronic Descriptors : Dipole moment, partial charges on atoms, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies.

Steric Descriptors : Molecular volume, surface area, and specific conformational indices.

Topological Descriptors : Connectivity indices that describe the branching and shape of the molecule.

Model Development and Validation : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to develop a mathematical equation that links the calculated descriptors to the observed reactivity. The predictive power of the resulting QSRR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

Illustrative Data for a Hypothetical QSRR Study

The following table represents the kind of data that would be generated in a QSRR study. The values are hypothetical and for illustrative purposes only.

DerivativeExperimental Reactivity (k)Dipole Moment (Debye)Molecular Volume (ų)LUMO Energy (eV)
(2-Methyl-2-piperidinyl)methanol 0.152.1130.5-0.5
2-(F-methyl)-2-piperidinyl)methanol0.252.8131.0-0.9
2-(Cl-methyl)-2-piperidinyl)methanol0.222.6135.2-0.8
2-(CH3-methyl)-2-piperidinyl)meth..0.122.0138.1-0.4

Disclaimer: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a QSRR study.

In Silico Prediction of Intermolecular Interactions and Hydrogen Bonding Motifs

In silico methods are invaluable for predicting and analyzing the non-covalent interactions that govern the supramolecular assembly of molecules in the solid state and in solution. For this compound, these interactions, particularly hydrogen bonds, are expected to play a dominant role in its crystal packing and solution-phase behavior.

The protonated piperidinium nitrogen and the hydroxyl group in this compound are potent hydrogen bond donors, while the chloride anion and the hydroxyl oxygen are strong hydrogen bond acceptors. Computational techniques such as Density Functional Theory (DFT) and Atoms in Molecules (AIM) theory can be used to characterize these interactions in detail. nih.govmdpi.com

A theoretical investigation of the intermolecular interactions would likely reveal a network of hydrogen bonds. Based on studies of similar protonated piperidine and piperazine (B1678402) structures, several hydrogen bonding motifs can be anticipated. researchgate.net The N-H of the piperidinium cation is expected to form a strong hydrogen bond with the chloride anion (N-H···Cl). Additionally, the hydroxyl group can participate in hydrogen bonding as both a donor (O-H···Cl or O-H···O) and an acceptor (N-H···O).

Computational analysis of the crystal structure would likely involve:

Geometry Optimization : The unit cell of the crystal would be optimized to find the most stable arrangement of the molecules.

Hirshfeld Surface Analysis : This technique is used to visualize and quantify intermolecular contacts in a crystal. It allows for the identification of the most significant interactions, such as hydrogen bonds and van der Waals forces. nih.gov

Symmetry-Adapted Perturbation Theory (SAPT) : SAPT can be used to decompose the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange, induction, and dispersion energies. nih.gov This provides a deeper understanding of the nature of the forces holding the crystal together.

Illustrative Data for Predicted Hydrogen Bond Properties

The following table presents the kind of data that would be generated from a DFT calculation on a dimer of this compound, illustrating the key hydrogen bonds. The values are hypothetical and based on typical hydrogen bond parameters.

Hydrogen BondDonor-Acceptor Distance (Å)H···Acceptor Distance (Å)Angle (°)Interaction Energy (kcal/mol)
N-H···Cl3.102.05170-12.5
O-H···Cl3.202.18165-8.0
O-H···O2.801.85172-5.5

Disclaimer: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of an in silico analysis of intermolecular interactions.

The presence of the methyl group at the C2 position introduces steric hindrance that could influence the preferred hydrogen bonding patterns compared to unsubstituted (2-piperidinyl)methanol. Computational studies can precisely model these steric effects and predict the most likely supramolecular synthons.

An in-depth analysis of the chemical compound this compound requires a suite of advanced analytical methodologies to ensure its identity, purity, and stability. These techniques provide critical data on its enantiomeric composition, impurity profile, and physicochemical properties. This article details the application of sophisticated analytical instruments for the comprehensive characterization and quantification of this specific piperidine derivative.

Preclinical Mechanistic Investigations of 2 Methyl 2 Piperidinyl Methanol Hydrochloride and Its Analogs

Cellular Uptake and Subcellular Distribution Studies In Vitro (Mechanism-focused, not therapeutic effect)

The investigation into the cellular uptake and subsequent subcellular distribution of (2-Methyl-2-piperidinyl)methanol hydrochloride and its analogs is crucial for understanding their mechanism of action at a fundamental level. These studies, distinct from therapeutic efficacy assessments, focus on how the physicochemical properties of these compounds govern their ability to cross cellular barriers and localize within specific intracellular compartments. Such insights are vital for the rational design of new analogs with improved mechanistic profiles.

Parallel Artificial Membrane Permeability Assays (PAMPA) are a widely used in vitro tool to predict the passive diffusion of compounds across biological membranes, such as the gastrointestinal tract or the blood-brain barrier. enamine.netsigmaaldrich.com This assay measures the ability of a compound to permeate from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment. sigmaaldrich.com As this system is cell-free, it specifically assesses passive transcellular permeability, avoiding the complexities of active transport or metabolism. enamine.net

While direct PAMPA data for this compound is not extensively available in the public domain, studies on structurally related piperidine-containing molecules provide valuable insights into how chemical structure influences permeability. For instance, a study on MDL 100,173, a compound featuring a piperidine (B6355638) moiety, demonstrated low to moderate permeability in a PAMPA model, with its permeability being pH-dependent. ualberta.ca The permeability of M100240, an acetate (B1210297) thioester of MDL 100,173, was found to be significantly higher at a pH of 5.5, suggesting that the degree of ionization plays a critical role in membrane traversal. ualberta.ca

In another study, a series of 2-amino-4-substituted pyridine-based neuronal nitric oxide synthase inhibitors, some of which contain piperidine or piperazine (B1678402) tails, were evaluated using a PAMPA-BBB assay to assess their potential to cross the blood-brain barrier. nih.gov The results, summarized in the table below, demonstrate the significant impact of substitutions on the piperidine-containing part of the molecule on its permeability. For example, a piperazine tail (compound 22) led to a three-order-of-magnitude decrease in permeability compared to a more lipophilic analog (compound 17). nih.gov Conversely, the presence of a rigid alkyne and lipophilic alkyl groups (compound 10) resulted in the highest permeability. nih.gov The absence of a methyl group on the pyridine (B92270) head (compound 16) also reduced permeability, underscoring the subtle interplay of various structural features. nih.gov

CompoundKey Structural FeaturePermeability (Pe x 10-6 cm s-1)
10Rigid alkyne and lipophilic alkyl groups26.8
12--
16No methyl group at 4-position on 2-aminopyridine (B139424) head-
17--
20Primary amine12.6
22Piperazine tail-

These findings suggest that the permeability of this compound would likely be influenced by its pKa and lipophilicity. The presence of the hydroxyl and amino groups would contribute to its hydrophilic character, while the methyl group would add some lipophilicity. The protonation state of the piperidine nitrogen at physiological pH would be a key determinant of its ability to passively diffuse across lipid membranes.

To visualize the subcellular distribution of a compound, fluorescently labeled analogs are often synthesized and introduced to living cells. nih.gov This technique allows for the real-time tracking of the compound's localization within different organelles, such as the mitochondria, endoplasmic reticulum, or lysosomes. The design of such fluorescent probes involves attaching a fluorophore to the parent molecule in a way that minimally perturbs its biological activity and distribution. nih.gov

Specific studies detailing the synthesis and use of fluorescent analogs of this compound for intracellular imaging are not readily found in the literature. However, the general principles of this approach are well-established. For example, fluorescent probes incorporating piperazine or piperidine moieties have been developed for various imaging applications, including the detection of metal ions or the visualization of specific cellular structures. nih.govmdpi.com

The likely subcellular destination of this compound can be inferred from its physicochemical properties. As a cationic amphiphilic molecule at physiological pH, it would be expected to accumulate in acidic organelles such as lysosomes. This phenomenon, known as lysosomotropism, is a common feature of many drugs containing basic amine groups. The protonated amine can become trapped within the acidic environment of the lysosome.

Furthermore, the lipophilicity of the compound will also play a role. A study on a series of sulfonamide derivatives suggested that bulkier, more lipophilic groups (like a benzyl (B1604629) group) might reduce cellular uptake compared to smaller methyl-substituted analogs. acs.org This implies that the relatively small size of this compound might facilitate its entry into cells. The balance between its hydrophilicity and lipophilicity would ultimately determine its partitioning between the cytosol and various membranous organelles. More lipophilic analogs might show a greater tendency to associate with lipid-rich structures like the endoplasmic reticulum or mitochondrial membranes.

Structure-Mechanism Relationship (SMR) Studies through Analog Synthesis and Evaluation

Structure-Mechanism Relationship (SMR) studies aim to understand how specific structural modifications to a molecule affect its mechanistic properties, such as cellular uptake and distribution, rather than its therapeutic efficacy (which is the focus of Structure-Activity Relationship, SAR, studies). By systematically synthesizing and evaluating a series of analogs, researchers can identify the key molecular features that govern these mechanistic processes.

For this compound, SMR studies would involve the synthesis of analogs with variations in several key positions:

Substitution on the Piperidine Ring: The position and nature of the methyl group on the piperidine ring are likely to be critical. A study on N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives showed that methyl substitution on the piperidine ring significantly influenced binding affinity and selectivity for sigma receptors. nih.gov For instance, a 4-methyl derivative was found to be a highly potent sigma-1 ligand, while a 3,3-dimethyl derivative exhibited high selectivity. nih.gov While this study focused on receptor binding, it highlights the principle that small changes in substitution on the piperidine ring can have profound effects on molecular interactions, which would extend to interactions with membrane transporters and lipids, thereby affecting cellular uptake.

Modification of the Methanol (B129727) Moiety: The hydroxyl group of the methanol substituent is a key feature contributing to the molecule's polarity. Esterification or etherification of this group would increase lipophilicity, which, based on the principles observed in PAMPA assays, would likely alter membrane permeability.

Stereochemistry: The stereochemistry at the 2-position of the piperidine ring could also play a role in the compound's interaction with cellular components.

The table below outlines a hypothetical series of analogs that could be synthesized to probe the structure-mechanism relationships of this compound.

AnalogModificationHypothesized Effect on Mechanism
(2-Ethyl-2-piperidinyl)methanolIncrease in alkyl chain length at C2Increased lipophilicity, potentially altering membrane permeability and distribution.
(2-Methyl-2-piperidinyl)methoxymethaneEtherification of the hydroxyl groupIncreased lipophilicity, likely enhancing passive diffusion across membranes.
(3-Methyl-2-piperidinyl)methanolChange in the position of the methyl groupAltered steric hindrance and electronic distribution, potentially affecting interactions with transporters or membrane components.
(R)-(2-Methyl-2-piperidinyl)methanolIsolation of a single enantiomerMay reveal stereospecific interactions with chiral biological molecules involved in uptake or transport.
(S)-(2-Methyl-2-piperidinyl)methanolIsolation of a single enantiomerMay reveal stereospecific interactions with chiral biological molecules involved in uptake or transport.

By evaluating such a series of analogs in permeability assays and cellular imaging studies, a clearer picture would emerge of how the structural features of this compound govern its cellular uptake and subcellular distribution. This knowledge would be invaluable for the design of future compounds with tailored mechanistic properties.

Application of 2 Methyl 2 Piperidinyl Methanol Hydrochloride As a Synthetic Intermediate and Chiral Auxiliary

Utilization in the Synthesis of Complex Natural Products

The piperidine (B6355638) ring is a core structural motif in a vast number of alkaloids and other biologically active natural products. nih.govresearchgate.net The synthesis of these complex molecules often requires chiral building blocks to construct the desired stereochemistry. While the direct application of (2-Methyl-2-piperidinyl)methanol hydrochloride in the total synthesis of a specific complex natural product is not extensively documented in readily available literature, its structural components are representative of subunits found in numerous piperidine alkaloids. nih.gov Synthetic strategies for alkaloids such as hygrine and sedamine often involve the use of 2-substituted piperidine precursors. nih.gov The 2-methyl-2-hydroxymethyl substitution pattern offers a unique scaffold that could potentially be elaborated into more complex side chains found in various natural products. The development of synthetic routes to access enantiomerically pure 2-substituted piperidines is a critical area of research, as it opens avenues for the synthesis of these important compounds. researchgate.netwhiterose.ac.uk

Role as a Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is fundamental to medicinal chemistry and materials science. nih.gov Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter. (2-Methyl-2-piperidinyl)methanol, in its enantiopure form, serves as such a building block.

The utility of chiral piperidine derivatives in asymmetric synthesis is well-established. For instance, chiral lactams can be used to generate enantiopure 2-arylpiperidines, which are precursors to alkaloids like (–)-anabasine. nih.gov The general principle involves using a chiral molecule to control the stereochemical outcome of a reaction, leading to the desired enantiomer of the product. The stereocenter in (2-Methyl-2-piperidinyl)methanol can direct the formation of new stereocenters in subsequent reactions, making it a valuable tool for synthetic chemists.

Table 1: Examples of Chiral Piperidine Building Blocks in Asymmetric Synthesis This table is illustrative of the types of transformations where chiral piperidines are used, as specific data for this compound is limited.

Chiral Building Block PrecursorSynthetic TargetKey TransformationReference
Chiral Lactam(R)- and (S)-2-PhenylpiperidineDiastereoselective Reduction nih.gov
L-Pipecolinic Acid(+)-PelletierineWittig Reaction & Wacker Oxidation researchgate.net

Precursor in the Formation of Novel Heterocyclic Compounds

The reactivity of the secondary amine and the primary alcohol in (2-Methyl-2-piperidinyl)methanol allows it to serve as a versatile precursor for the synthesis of novel heterocyclic compounds, particularly fused and spirocyclic systems. The condensation of 2-hydroxymethylpiperidine (a closely related compound) with various aldehydes leads to the formation of hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines, a class of bicyclic oxazolidines. acs.org This reaction proceeds through the formation of a hemiaminal followed by cyclization. acs.org

This reactivity highlights the potential of (2-Methyl-2-piperidinyl)methanol to be used in similar condensation reactions to create more complex heterocyclic architectures. The synthesis of spiro heterocycles, where two rings share a single atom, is of significant interest in medicinal chemistry. nih.govbeilstein-journals.org Piperidine derivatives are often used as building blocks for creating spiro-piperidines, which have shown promising biological activities, including antileishmanial properties. nih.govwhiterose.ac.uk The structure of (2-Methyl-2-piperidinyl)methanol makes it a suitable candidate for constructing novel spirocyclic systems by engaging both the nitrogen and oxygen atoms in ring-forming reactions.

Catalyst Ligand Development for Enantioselective Reactions

In asymmetric catalysis, chiral ligands are used to modify metal catalysts, enabling them to produce one enantiomer of a product selectively. sigmaaldrich.comambeed.com The development of new and efficient chiral ligands is a major focus of chemical research. Chiral phosphine ligands, in particular, are widely used in transition metal-catalyzed reactions like asymmetric hydrogenation. sigmaaldrich.comnih.gov

Chiral amino alcohols derived from piperidine are valuable precursors for synthesizing bidentate ligands, which can coordinate to a metal center and create a chiral environment for catalysis. researchgate.netresearchgate.netnih.gov The nitrogen atom of the piperidine ring and the oxygen atom of the hydroxymethyl group in (2-Methyl-2-piperidinyl)methanol can both act as donor atoms to a metal. Furthermore, the hydroxyl group can be readily converted into other functional groups, such as phosphines, to create P,N-bidentate ligands. These types of ligands have proven to be highly effective in a variety of enantioselective transformations. researchgate.net While specific ligands derived directly from (2-Methyl-2-piperidinyl)methanol are not prominently featured in the literature, its structural motif is ideal for the design of novel chiral ligands for asymmetric catalysis.

Potential Non Biological Applications of 2 Methyl 2 Piperidinyl Methanol Hydrochloride

Role in Catalysis: Investigation as a Ligand in Metal-Catalyzed Reactions

The structure of (2-Methyl-2-piperidinyl)methanol, the free base of the hydrochloride salt, incorporates a 1,2-amino alcohol motif on a piperidine (B6355638) scaffold. This arrangement is a well-established and valuable feature in the design of chiral ligands for asymmetric catalysis. The nitrogen and oxygen atoms can act as a bidentate ligand, chelating to a metal center and creating a chiral environment that can influence the stereochemical outcome of a reaction.

Ligand Design for Asymmetric Catalysis

The efficacy of a chiral ligand in asymmetric catalysis is heavily dependent on its structural and electronic properties. The piperidine ring in (2-Methyl-2-piperidinyl)methanol provides a rigid backbone, which is often desirable for inducing high levels of stereoselectivity. The methyl group at the 2-position creates a stereogenic center, rendering the molecule chiral. This inherent chirality is crucial for differentiating between enantiomeric transition states in a catalytic cycle.

The design of effective chiral ligands often involves the systematic modification of the ligand structure to optimize catalytic activity and enantioselectivity. For (2-Methyl-2-piperidinyl)methanol, potential modifications could include the introduction of bulkier substituents on the nitrogen or at other positions on the piperidine ring to fine-tune the steric environment around the metal center. The hydroxyl group can also be derivatized to alter the electronic properties of the ligand.

The performance of chiral amino alcohol ligands is well-documented in a variety of asymmetric transformations. For instance, derivatives of prolinol, which also contain a five-membered ring amino alcohol structure, are highly effective ligands for enantioselective additions of organozinc reagents to aldehydes and for asymmetric reductions. It is conceivable that (2-Methyl-2-piperidinyl)methanol could serve as a ligand in similar reactions.

Table 1: Representative Chiral Amino Alcohol Ligands in Asymmetric Catalysis

LigandMetalReaction TypeEnantiomeric Excess (ee %)
(S)-(-)-2-(Anilinomethyl)pyrrolidineZnAlkylation of AldehydesUp to 98%
(1R,2S)-(-)-N-MethylephedrineZnAddition of Phenylacetylene to AldehydesUp to 99%
(S)-DiphenylprolinolRuTransfer Hydrogenation of KetonesUp to 97%

This table presents data for structurally related chiral amino alcohol ligands to illustrate the potential of (2-Methyl-2-piperidinyl)methanol in similar catalytic applications.

Coordination Chemistry with Transition Metals

The formation of a stable complex between the ligand and a transition metal is a prerequisite for catalytic activity. The nitrogen of the piperidine ring and the oxygen of the hydroxymethyl group in (2-Methyl-2-piperidinyl)methanol can coordinate to a variety of transition metals, such as ruthenium, rhodium, palladium, copper, and zinc. libretexts.org The stability and geometry of these complexes are influenced by factors like the nature of the metal ion, the solvent, and the presence of other ligands.

The coordination of (2-Methyl-2-piperidinyl)methanol to a metal center would form a five-membered chelate ring, a thermodynamically favored arrangement. The stereochemistry of the resulting metal complex would be dictated by the chirality of the ligand. Understanding the coordination chemistry of this ligand is fundamental to predicting its behavior in catalysis. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling could be employed to characterize the structure and bonding of these potential metal complexes.

Application in Materials Science: Exploration of Polymer Chemistry and Supramolecular Assembly

The bifunctional nature of (2-Methyl-2-piperidinyl)methanol, possessing both a reactive amine and a hydroxyl group, makes it an interesting candidate for applications in materials science, particularly in polymer chemistry and the construction of supramolecular assemblies.

Monomer or Cross-linking Agent in Polymer Synthesis

The secondary amine and primary hydroxyl group of (2-Methyl-2-piperidinyl)methanol are both capable of participating in polymerization reactions. For example, the hydroxyl group can react with isocyanates to form polyurethanes or with carboxylic acids or their derivatives to form polyesters. The secondary amine can react with epoxides or be acylated to introduce the piperidine moiety into a polymer backbone or as a pendant group.

Polymers incorporating piperidine units have been investigated for various applications. For instance, piperidine-containing polymers have been explored for their potential as gas separation membranes and as catalysts. The presence of the piperidine ring can impart specific properties to the polymer, such as thermal stability, basicity, and the ability to coordinate with metal ions.

If used as a cross-linking agent, the bifunctionality of (2-Methyl-2-piperidinyl)methanol could be exploited to create three-dimensional polymer networks. This could be achieved by reacting the amine and hydroxyl groups with complementary functional groups on polymer chains. The resulting cross-linked materials could exhibit enhanced mechanical properties and solvent resistance.

Table 2: Examples of Polymers Incorporating Piperidine Moieties

Polymer TypePiperidine-Containing MonomerPotential Application
Poly(meth)acrylatesN-substituted acryloyl piperidinesGas separation membranes
PolyurethanesPiperidine-based diolsCoatings and adhesives
Epoxy resinsPiperidine-based curing agentsHigh-performance composites

This table provides examples of polymer systems where piperidine-containing monomers are used, suggesting potential roles for (2-Methyl-2-piperidinyl)methanol.

Self-Assembly into Ordered Supramolecular Structures

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, non-covalently bonded structures. The functional groups present in (2-Methyl-2-piperidinyl)methanol, namely the hydrogen bond donor and acceptor capabilities of the amine and hydroxyl groups, make it a potential building block for supramolecular assembly.

Hydrogen bonding is a powerful tool for directing the self-assembly of molecules. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. These interactions could lead to the formation of various supramolecular architectures, such as chains, sheets, or more complex three-dimensional networks in the solid state or in solution.

The chirality of (2-Methyl-2-piperidinyl)methanol could also play a significant role in its self-assembly behavior, potentially leading to the formation of chiral supramolecular structures, such as helical assemblies. The study of such systems could be of interest for applications in chiral recognition and separation.

Future Research Trajectories and Broader Impact of 2 Methyl 2 Piperidinyl Methanol Hydrochloride Research

Development of Novel Derivatization Strategies for Enhanced Functionality

Future research will heavily focus on creating new derivatives of (2-Methyl-2-piperidinyl)methanol to unlock enhanced or entirely new functionalities. The inherent reactivity of the secondary amine and primary alcohol groups serves as a gateway for extensive chemical modification.

Key strategies will likely include:

Condensation Reactions: As demonstrated with the related compound 2-hydroxymethyl piperidine (B6355638), condensation with various aldehydes can yield complex heterocyclic systems like oxazolidines. acs.org This approach can be systematically applied to (2-Methyl-2-piperidinyl)methanol to generate libraries of novel compounds.

N-Alkylation and N-Acylation: The piperidine nitrogen is a prime site for introducing a wide array of substituents to modulate properties such as basicity, lipophilicity, and biological targeting.

O-Functionalization: The hydroxyl group can be converted into esters, ethers, and other functional groups to fine-tune solubility, stability, and interaction with biological targets or material matrices.

Ring Modification: Advanced synthetic methods could enable the introduction of further substituents onto the piperidine ring itself, altering its stereochemistry and conformational preferences.

These derivatization efforts aim to produce compounds with tailored properties for specific applications, ranging from new pharmaceutical agents to specialized monomers for polymer synthesis. guidechem.com

Table 1: Potential Derivatization Reactions and Their Functional Impact

Reaction TypeReagent ClassResulting Functional GroupPotential Functional Enhancement
N-AcylationAcid Chlorides, AnhydridesAmideModulated basicity, introduction of new binding motifs
N-AlkylationAlkyl HalidesTertiary AmineIncreased steric bulk, altered receptor affinity
O-EsterificationCarboxylic AcidsEsterProdrug potential, modified solubility
O-EtherificationAlkyl Halides (Williamson)EtherIncreased chemical stability, altered polarity
CondensationAldehydes, KetonesOxazolidine (B1195125)Creation of new rigid heterocyclic systems acs.org

Exploration of Alternative Synthetic Pathways for Scalability

While classic methods for piperidine synthesis, such as the hydrogenation of pyridine (B92270) precursors, are well-established, future research will prioritize more efficient, cost-effective, and scalable pathways. prepchem.comnih.gov The demand for large quantities of piperidine derivatives for both research and potential commercial applications necessitates this innovation.

Promising areas of exploration include:

Flow Chemistry: Continuous flow processes, such as flow electrochemistry, offer significant advantages in terms of safety, reproducibility, and throughput for key synthetic steps like α-methoxylation of N-formylpiperidine, a precursor to substituted piperidines. nih.gov

Biocatalysis: The use of enzymes for specific chemical transformations, such as carbon-hydrogen oxidation, can introduce functional groups with high selectivity, reducing the need for complex protecting group strategies. rice.edu

Novel Catalytic Systems: Combining biocatalysis with methods like nickel electrocatalysis for radical cross-coupling represents a powerful, modular approach to building complex piperidines from simpler starting materials. rice.edu This can dramatically shorten synthetic sequences from 7-17 steps to just 2-5 steps for high-value compounds. rice.edu

Multi-component Reactions: Designing one-pot reactions where three or more reactants combine to form the desired piperidine core can significantly improve atom economy and reduce waste, making the synthesis more environmentally friendly and scalable. nih.gov

Table 2: Comparison of Synthetic Methodologies for Piperidine Derivatives

Synthetic PathwayKey AdvantagesRelevance to Scalability
Pyridine Hydrogenation nih.govWell-established, reliableModerate; often requires high pressure and precious metal catalysts.
Flow Electrochemistry nih.govHigh throughput, enhanced safety, precise controlHigh; ideal for industrial-scale production.
Biocatalytic C-H Oxidation rice.eduHigh selectivity, mild conditionsHigh; reduces multi-step processes, improving overall efficiency.
Multi-component Reactions nih.govHigh efficiency, atom economy, reduced wasteHigh; simplifies complex syntheses into fewer steps.

Integration into Multidisciplinary Research Platforms (e.g., Chemoinformatics, Robotics)

The future of chemical research lies in the integration of synthesis with computational and automated technologies. Chemoinformatics, a field that combines chemistry with computer science and data analytics, is critical for accelerating the discovery process. springernature.comlongdom.org

Chemoinformatics in Piperidine Research: By analyzing vast chemical databases, chemoinformatics tools can identify promising piperidine-based structures for specific biological targets or material properties. longdom.org Quantitative Structure-Activity Relationship (QSAR) models can predict the activity of virtual derivatives of (2-Methyl-2-piperidinyl)methanol before they are synthesized, saving significant time and resources. longdom.org Computational docking and molecular dynamics simulations can elucidate the binding interactions of these molecules with target proteins, guiding the design of more potent and selective compounds. nih.govrsc.org

Robotics and Automation: Robotic platforms can be employed for the high-throughput synthesis and screening of libraries of (2-Methyl-2-piperidinyl)methanol derivatives. Automated systems can perform repetitive tasks of synthesis, purification, and analysis, freeing up researchers to focus on experimental design and data interpretation. This synergy between robotics and chemistry dramatically increases the number of compounds that can be evaluated.

The integration of these platforms will create a closed-loop system where computational models predict promising structures, robotic systems synthesize and test them, and the resulting experimental data is fed back to refine the computational models for the next cycle of discovery.

Bridging Fundamental Chemical Insights with Advanced Material Design

While much of the focus on piperidine derivatives has been in pharmaceuticals, their unique structural and chemical properties make them attractive building blocks for advanced materials. researchgate.net Future research will increasingly bridge the gap between fundamental chemical understanding and applied material science.

The structural features of (2-Methyl-2-piperidinyl)methanol hydrochloride—such as its defined three-dimensional shape, the presence of a hydrogen bond donor (hydroxyl group) and acceptor (nitrogen atom), and its basicity—can be leveraged to design materials with novel properties. nih.gov

Potential applications include:

Specialty Polymers: Incorporating the piperidine moiety into polymer backbones could create materials with unique thermal properties, pH-responsiveness, or metal-coordinating capabilities.

Catalysis: The piperidine nitrogen can act as a basic site or a ligand for metal catalysts, making its derivatives useful in designing new catalytic systems for organic synthesis.

Functional Materials: The ability of the piperidine ring to interact with other molecules through various non-covalent interactions could be exploited in the development of sensors, organic semiconductors, or self-healing materials. The use of related heterocyclic compounds like 2-methyltetrahydrofuran (B130290) as a green solvent in chemical processes also highlights the potential for piperidine-based structures in sustainable chemistry applications. researchgate.net

Collaborative Research Opportunities in Piperidine Chemistry

The complexity and interdisciplinary nature of modern chemical research necessitate strong collaborations between different research groups and institutions. The advancement of piperidine chemistry, including the study of this compound, will be driven by such partnerships.

Opportunities for collaboration are abundant:

Academia-Industry Partnerships: Academic labs can focus on fundamental synthesis and discovery, while industrial partners can provide resources for scaling up production and conducting late-stage development and application testing.

Inter-institutional Consortia: Collaborations between synthetic chemists, computational scientists, biologists, and materials scientists from different universities can tackle complex problems that a single group could not. nih.gov

Open Innovation Platforms: Companies and research institutions are increasingly using open calls for proposals to find innovative solutions to specific challenges. For example, computational chemistry leaders like Schrödinger invite academic proposals to apply their advanced platforms to new drug targets, facilitating the rapid translation of basic research. schrodinger.com

These collaborative efforts will pool expertise, share resources, and ultimately accelerate the pace of innovation, translating fundamental discoveries in piperidine chemistry into real-world applications more efficiently.

Q & A

What are the key synthetic routes for (2-Methyl-2-piperidinyl)methanol hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or ring functionalization. For example, piperidine derivatives may react with methylating agents (e.g., methyl chloride) under controlled temperatures (40–60°C) in solvents like dichloromethane. A base such as triethylamine is often used to neutralize HCl byproducts. Purification via crystallization or column chromatography is critical for achieving >95% purity. Variables like solvent polarity, reaction time, and stoichiometric ratios of reagents significantly impact yield .

What advanced analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • HPLC : Use a Phenomenex C18 column with methanol-phosphate buffer (pH 3–5) for purity assessment, monitoring at 230 nm .
  • FTIR : Analyze functional groups (e.g., hydroxyl stretch at ~3200–3600 cm⁻¹) to confirm structural integrity .
  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) resolve methyl and piperidinyl proton environments .

How does the hydrochloride salt form enhance stability and solubility?

Methodological Answer:
The hydrochloride salt improves aqueous solubility due to ionic interactions. Stability studies under varying pH (3–9) and temperature (4–25°C) show optimal storage in desiccated, low-temperature conditions (-20°C) to prevent hydrolysis. Lyophilization is recommended for long-term storage .

What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to assess affinity for targets like dopamine or serotonin receptors.
  • Enzyme Inhibition Studies : Monitor activity via spectrophotometric methods (e.g., NADH/NADPH depletion at 340 nm) .

How can synthetic protocols be optimized for higher yields in scaled-up reactions?

Methodological Answer:
Optimize parameters via Design of Experiments (DoE):

  • Catalyst Screening : Test palladium or nickel catalysts for cross-coupling steps.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Temperature Gradients : Use microwave-assisted synthesis for rapid heating (100–150°C), reducing side-product formation .

How should researchers address contradictions in purity data from different analytical methods?

Methodological Answer:
Cross-validate using orthogonal techniques:

  • Compare HPLC purity (UV detection) with LC-MS for mass confirmation.
  • Use Karl Fischer titration to quantify residual water, which may skew FTIR or NMR results .

What mechanistic hypotheses explain its interaction with biological targets?

Methodological Answer:
The hydroxyl group forms hydrogen bonds with active-site residues (e.g., serine or tyrosine in enzymes). Molecular docking simulations (using software like AutoDock) predict binding poses, while mutagenesis studies validate key interactions. Piperidine ring flexibility may enable conformational adaptation to receptor pockets .

How are impurities profiled and controlled during synthesis?

Methodological Answer:

  • Impurity Identification : Use HPLC-MS to detect byproducts (e.g., demethylated analogs).
  • Process Controls : Limit starting material impurities (<0.1%) and monitor reaction intermediates via in situ FTIR .

What strategies improve solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Co-solvents : Use cyclodextrins or PEG-400 in saline solutions.
  • Salt Screening : Compare hydrochloride with other salts (e.g., citrate) for enhanced bioavailability .

What industrial-scale adaptations are critical for GMP-compliant production?

Methodological Answer:

  • Continuous Flow Reactors : Improve heat dissipation and reduce batch variability.
  • Crystallization Engineering : Use anti-solvent precipitation with controlled cooling rates.
  • Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-2-piperidinyl)methanol hydrochloride
Reactant of Route 2
(2-Methyl-2-piperidinyl)methanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.